

E7130: A Novel Microtubule Inhibitor with a Dual Anti-Cancer Strategy

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Compound of Interest

Compound Name: E7130

Cat. No.: B10860285

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E7130, a synthetic analog of the marine natural product halichondrin B, is a potent microtubule inhibitor that not only disrupts the cancer cell cytoskeleton but also uniquely remodels the tumor microenvironment. This dual mechanism of action distinguishes it from other microtubule-targeting agents and presents a promising new approach in cancer therapy.

This guide provides a comparative analysis of the preclinical efficacy of **E7130** against other established microtubule inhibitors, namely paclitaxel, vincristine, and its close structural analog, eribulin. The information is intended for researchers, scientists, and drug development professionals to provide a comprehensive overview of the current preclinical evidence.

Mechanism of Action: Beyond Microtubule Disruption

Unlike traditional microtubule inhibitors that solely focus on disrupting microtubule dynamics, **E7130** exhibits a bimodal anti-cancer activity.^{[1][2]} Firstly, it potently inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells.^[3] Secondly, and uniquely, **E7130** actively modifies the tumor microenvironment (TME) by:

- **Suppressing Cancer-Associated Fibroblasts (CAFs):** **E7130** has been shown to reduce the presence of α -SMA-positive CAFs, which are known to contribute to tumor progression and a fibrotic stroma.^{[1][3]} This effect is mediated by interfering with TGF- β -induced myofibroblast transdifferentiation.^{[3][4]}

- Promoting Tumor Vasculature Remodeling: **E7130** increases intratumoral microvessel density, which can lead to improved tumor perfusion and potentially enhance the delivery and efficacy of co-administered therapies.[\[3\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

This novel TME-modulating activity suggests that **E7130** may not only directly target cancer cells but also create a less favorable environment for tumor growth and potentially overcome some mechanisms of drug resistance.

Comparative In Vitro Efficacy

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of **E7130** and other microtubule inhibitors against various human cancer cell lines. It is important to note that these values are derived from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

Compound	Cell Line	Cancer Type	IC50 (nM)	Reference
E7130	KPL-4	Breast Cancer	0.01 - 0.1	[3]
OSC-19	Head and Neck Cancer	0.01 - 0.1	[3]	
FaDu	Head and Neck Cancer	0.01 - 0.1	[3]	
HSC-2	Head and Neck Cancer	0.01 - 0.1	[3]	
Eribulin	SCLC cell lines (various)	Small Cell Lung Cancer	<1.5 - <10	[9]
MDA-MB-435	Breast Cancer	Lower than paclitaxel and vinblastine	[10]	
Paclitaxel	CHMm	Canine Mammary Gland Tumor	~10-1000	[11]
H1975	Non-Small Cell Lung Cancer	~1	[12]	
Vincristine	A673	Ewing Sarcoma	0.5 ng/mL (~0.6 nM)	[13]
Rd76-9	Rhabdomyosarcoma	2.1	[14]	

Comparative In Vivo Efficacy

The table below presents a summary of in vivo tumor growth inhibition data for **E7130** and other microtubule inhibitors in various xenograft models. Direct comparisons are challenging due to differing tumor models, dosing regimens, and endpoint measurements across studies.

Compound	Tumor Model	Cancer Type	Dosing Regimen	Tumor Growth Inhibition	Reference
E7130	HSC-2 Xenograft	Head and Neck Cancer	45-180 µg/kg, i.v.	Inhibited tumor growth, increased survival with cetuximab	[3]
FaDu Xenograft	Head and Neck Cancer	45-180 µg/kg, i.v.	Reduced α-SMA-positive CAFs	[3]	
Eribulin	MDA-MB-435 Xenograft	Breast Cancer	0.25–1.0 mg/kg	>95% inhibition at day 42; superior to paclitaxel at 1 mg/kg	[15]
LOX Xenograft	Melanoma	0.05 mg/kg	78% inhibition on day 17	[15]	
Various Xenografts	Various	0.8-1.7 mg/kg	Tumor growth inhibition, stasis, and regression	[16][17]	
Paclitaxel	RH4 Xenograft	Rhabdomyosarcoma	30 mg/kg	Significantly inhibited tumor growth	[18]
H1975 Xenograft	Non-Small Cell Lung Cancer	10 mg/kg	Significant reduction in tumor volume with CHIR99021	[12]	

HeLa Xenograft	Cervical Cancer	Low dose	Significant tumor growth delay with radiotherapy	[19]
Vincristine	A673 Xenograft	Ewing Sarcoma	50 µg	Slower tumor growth compared to control [13]
Rd76-9 Xenograft	Rhabdomyos arcoma	0.1-0.4 mg/kg	Reduced tumor volume in a dose- dependent manner	[14]

Experimental Protocols

In Vitro Cell Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic effect of microtubule inhibitors on cancer cell lines and calculate the IC50 value.

Methodology:

- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
- **Drug Treatment:** Cells are treated with a range of concentrations of the microtubule inhibitor (e.g., **E7130**, paclitaxel) for a specified period (e.g., 72 hours).
- **MTT Addition:** After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
- **Formazan Solubilization:** The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

- **Absorbance Measurement:** The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- **Data Analysis:** The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.[\[11\]](#)

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of microtubule inhibitors in a living organism.

Methodology:

- **Cell Implantation:** Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
- **Tumor Growth:** Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
- **Randomization and Treatment:** Mice are randomized into treatment and control groups. The treatment group receives the microtubule inhibitor (e.g., **E7130**) via a specified route (e.g., intravenous) and schedule. The control group receives a vehicle control.
- **Tumor Measurement:** Tumor volume is measured periodically (e.g., twice a week) using calipers.
- **Endpoint:** The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
- **Data Analysis:** Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to the control group.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[18\]](#)[\[19\]](#)

Tubulin Polymerization Assay

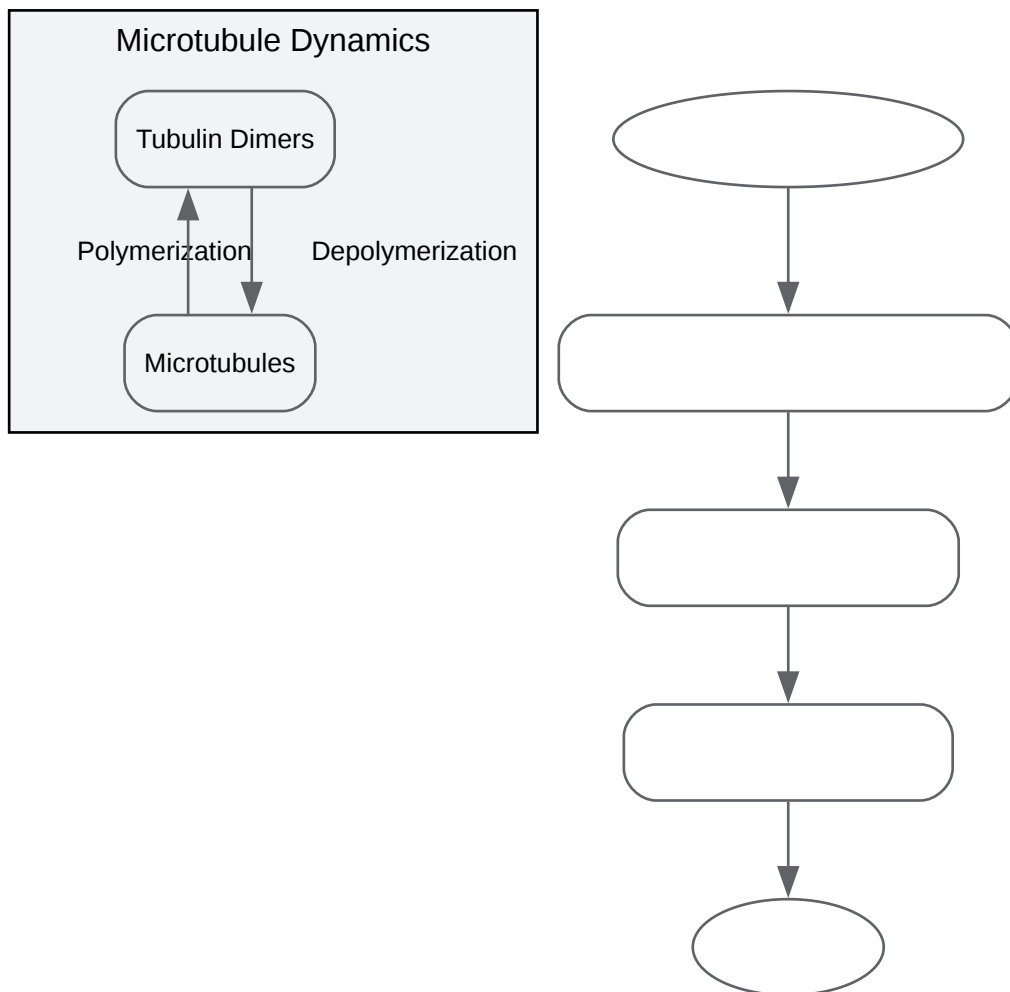
Objective: To directly measure the effect of a compound on the in vitro assembly of microtubules.

Methodology:

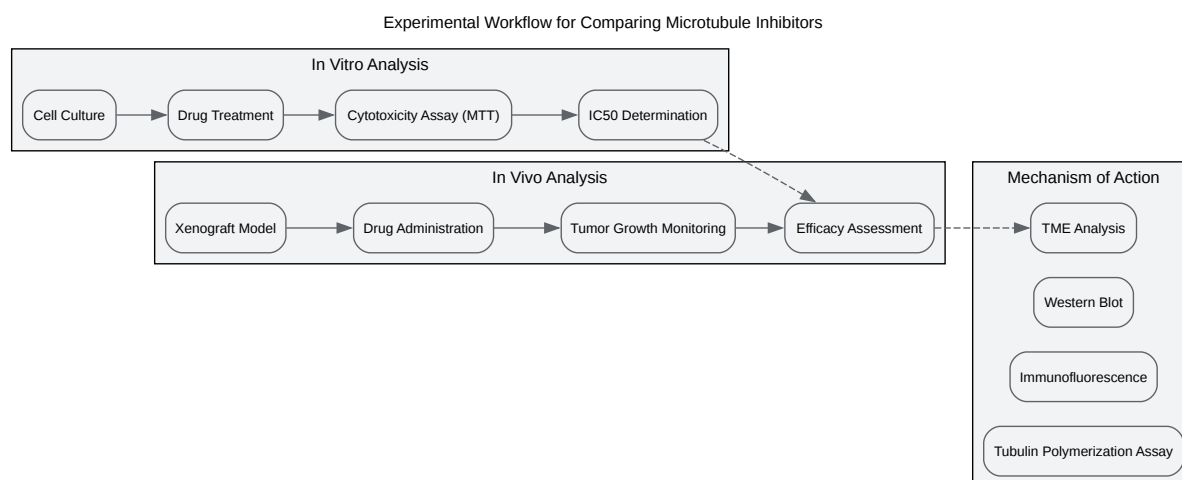
- **Reagent Preparation:** Purified tubulin protein is kept on ice to prevent polymerization. A reaction buffer containing GTP is prepared.
- **Reaction Setup:** The tubulin solution is mixed with the reaction buffer and the test compound (e.g., **E7130**) or a control vehicle in a 96-well plate.
- **Initiation of Polymerization:** The plate is transferred to a spectrophotometer pre-warmed to 37°C to initiate tubulin polymerization.
- **Monitoring Polymerization:** The increase in turbidity (light scattering) due to microtubule formation is monitored by measuring the absorbance at 340 nm over time.
- **Data Analysis:** The rate and extent of tubulin polymerization are determined from the absorbance readings. Inhibitors of polymerization will show a decrease in the rate and/or extent of the reaction compared to the control.

Signaling Pathways and Experimental Workflows

General Mechanism of Microtubule Inhibitors

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Caption: General signaling pathway of microtubule inhibitors.



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Caption: A typical experimental workflow for comparing microtubule inhibitors.

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